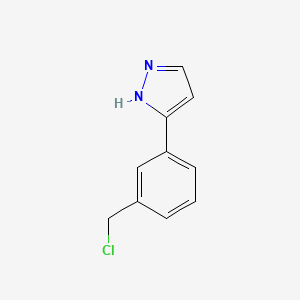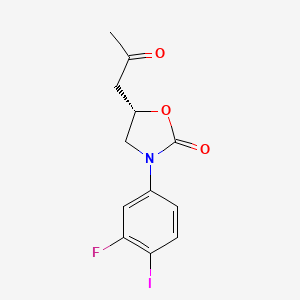
5-Bromo-4,6-dichloro-2-cyclopropylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4,6-dicloro-2-ciclopropilpirimidina: es un compuesto orgánico con la fórmula molecular C7H5BrCl2N2 y un peso molecular de 267.94 g/mol Es un derivado de pirimidina caracterizado por la presencia de bromo, cloro y grupos ciclopropilo unidos al anillo de pirimidina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 5-Bromo-4,6-dicloro-2-ciclopropilpirimidina generalmente implica reacciones de múltiples pasos. Un método común implica la bromación y cloración de 2-ciclopropilpirimidina. Las condiciones de reacción a menudo incluyen el uso de agentes bromantes y clorantes como bromo y cloro gaseoso, respectivamente . Las reacciones generalmente se llevan a cabo bajo temperaturas controladas y en presencia de solventes adecuados para asegurar la formación del producto deseado.
Métodos de producción industrial: La producción industrial de 5-Bromo-4,6-dicloro-2-ciclopropilpirimidina puede implicar la síntesis a gran escala utilizando condiciones de reacción similares a las de la síntesis de laboratorio. El proceso se optimiza para mayores rendimientos y pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para controlar con precisión los parámetros de reacción .
Análisis De Reacciones Químicas
Tipos de reacciones: 5-Bromo-4,6-dicloro-2-ciclopropilpirimidina experimenta diversas reacciones químicas, incluyendo:
Reacciones de sustitución: Los átomos de bromo y cloro se pueden sustituir por otros grupos funcionales utilizando reactivos apropiados.
Reacciones de oxidación y reducción: El compuesto puede sufrir oxidación y reducción bajo condiciones específicas para formar diferentes derivados.
Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento para formar moléculas más complejas.
Reactivos y condiciones comunes:
Reacciones de sustitución: Reactivos como metóxido de sodio o terc-butóxido de potasio en solventes polares.
Reacciones de oxidación: Agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reacciones de reducción: Agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir diversas pirimidinas sustituidas, mientras que las reacciones de oxidación y reducción pueden producir diferentes derivados oxidados o reducidos .
Aplicaciones Científicas De Investigación
5-Bromo-4,6-dicloro-2-ciclopropilpirimidina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antivirales.
Medicina: Se están realizando investigaciones para explorar su potencial como intermedio farmacéutico en el desarrollo de nuevos fármacos.
Mecanismo De Acción
El mecanismo de acción de 5-Bromo-4,6-dicloro-2-ciclopropilpirimidina implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Las vías y objetivos exactos dependen de la aplicación específica y el contexto en el que se utiliza el compuesto .
Comparación Con Compuestos Similares
Compuestos similares:
- 5-Bromo-2-ciclopropilpirimidina
- 5-Bromo-4-ciclopropilpirimidina
Comparación: En comparación con compuestos similares, 5-Bromo-4,6-dicloro-2-ciclopropilpirimidina es única debido a la presencia de átomos de bromo y cloro, que pueden influir significativamente en su reactividad química y actividad biológica. El grupo ciclopropilo también se suma a sus propiedades distintivas, convirtiéndolo en un compuesto valioso para diversas aplicaciones de investigación .
Propiedades
Fórmula molecular |
C7H5BrCl2N2 |
|---|---|
Peso molecular |
267.93 g/mol |
Nombre IUPAC |
5-bromo-4,6-dichloro-2-cyclopropylpyrimidine |
InChI |
InChI=1S/C7H5BrCl2N2/c8-4-5(9)11-7(3-1-2-3)12-6(4)10/h3H,1-2H2 |
Clave InChI |
GROQFVIIOYLCJS-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NC(=C(C(=N2)Cl)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-1-(tetrahydrofuran-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B11780942.png)

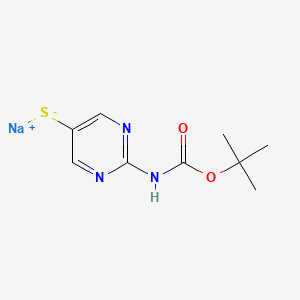
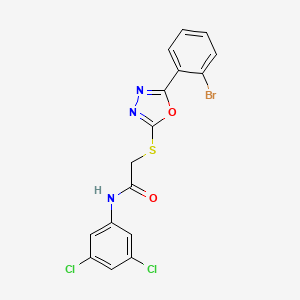

![6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11780962.png)
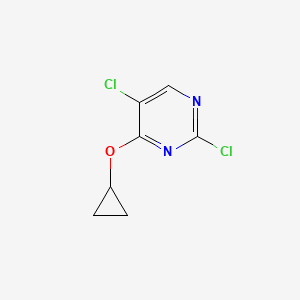

![2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B11780986.png)
![(4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid](/img/structure/B11780992.png)

